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Compound of Interest

3-Nitro-4-piperidin-1-ylbenzoic
Compound Name: d
aci

Cat. No.: B1364065

An In-Depth Technical Guide to the Theoretical Property Prediction of 3-Nitro-4-piperidin-1-
ylbenzoic acid

Abstract

In the landscape of modern drug discovery, the early-stage assessment of molecular properties
is paramount to de-risking candidates and optimizing resource allocation. The reliance on
purely empirical testing is both time-consuming and cost-prohibitive. This technical guide
provides a comprehensive framework for the in silico prediction of the theoretical properties of
3-Nitro-4-piperidin-1-ylbenzoic acid (CAS: 26586-26-5), a compound of interest for its
potential as a scaffold in medicinal chemistry. By leveraging a combination of quantum
chemical calculations and validated machine learning models, we can construct a detailed
profile of its electronic, physicochemical, and pharmacokinetic (ADMET) characteristics. This
document serves as a guide for researchers, chemists, and drug development professionals,
detailing not only the predicted data but also the underlying methodologies and their
implications, thereby enabling a data-driven approach to lead compound optimization.

Introduction to 3-Nitro-4-piperidin-1-ylbenzoic acid
and the Rationale for In Silico Profiling

1.1 Chemical Identity and Structural Context
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3-Nitro-4-piperidin-1-ylbenzoic acid is an organic molecule characterized by a benzoic acid
core, substituted with a nitro group and a piperidine ring.[1][2][3] Its fundamental properties are:

e Molecular Formula: C12H14N204[1][2]
e Molecular Weight: 250.25 g/mol [1][2]
e CAS Number: 26586-26-5[1][2]

The molecule's structure, featuring a tertiary amine, a carboxylic acid, and a nitroaromatic
system, suggests a complex interplay of electronic and steric effects that govern its behavior.
The piperidine moiety is a common scaffold in pharmacologically active compounds, known to
influence solubility, cell permeability, and receptor interactions.[4][5]

1.2 The Imperative for Theoretical Prediction in Drug Discovery

The journey from a hit compound to a marketed drug is fraught with challenges, with a
significant percentage of candidates failing in late-stage development due to poor
pharmacokinetic or toxicity profiles.[6][7] Computational, or in silico, prediction of Absorption,
Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties allows for the early and
rapid screening of vast chemical libraries.[8][9] This approach offers several key advantages:

o Cost and Time Efficiency: It significantly reduces the number of molecules that require
expensive and time-consuming synthesis and experimental validation.[8][10]

o Early Risk Assessment: Potential liabilities, such as toxicity or poor absorption, can be
identified at the design stage, allowing for pre-emptive structural modifications.[6][8]

e Resource Prioritization: Computational screening ensures that laboratory resources are
focused on the most promising candidates with favorable drug-like properties.[6][11]

This guide will employ a multi-faceted computational strategy to build a robust predictive profile
for 3-Nitro-4-piperidin-1-ylbenzoic acid.

Methodologies for Theoretical Property Prediction

Our approach integrates first-principles quantum mechanics with empirically-derived machine
learning models to provide a holistic view of the molecule's properties.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1364065?utm_src=pdf-body
https://cymitquimica.com/products/10-F034020/3-nitro-4-piperidin-1-ylbenzoic-acid/
https://www.scbt.com/p/3-nitro-4-piperidin-1-ylbenzoic-acid-26586-26-5
https://pubchemlite.lcsb.uni.lu/e/compound/2879765
https://cymitquimica.com/products/10-F034020/3-nitro-4-piperidin-1-ylbenzoic-acid/
https://www.scbt.com/p/3-nitro-4-piperidin-1-ylbenzoic-acid-26586-26-5
https://cymitquimica.com/products/10-F034020/3-nitro-4-piperidin-1-ylbenzoic-acid/
https://www.scbt.com/p/3-nitro-4-piperidin-1-ylbenzoic-acid-26586-26-5
https://cymitquimica.com/products/10-F034020/3-nitro-4-piperidin-1-ylbenzoic-acid/
https://www.scbt.com/p/3-nitro-4-piperidin-1-ylbenzoic-acid-26586-26-5
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-piperidin-4-one-derivatives/
https://pubmed.ncbi.nlm.nih.gov/19183874/
https://www.ncbi.nlm.nih.gov/books/NBK6404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9864198/
https://www.deeporigin.com/glossary/admet-predictions
https://admet.ai.greenstonebio.com/
https://www.deeporigin.com/glossary/admet-predictions
https://wavefunction.protheragen.ai/services/property-prediction-of-drug-like-molecules.html
https://www.ncbi.nlm.nih.gov/books/NBK6404/
https://www.deeporigin.com/glossary/admet-predictions
https://www.ncbi.nlm.nih.gov/books/NBK6404/
https://cadd.computabio.com/prediction-of-drug-like-properties.html
https://www.benchchem.com/product/b1364065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2.1 Quantum Chemical Calculations: Density Functional Theory (DFT)

To understand the intrinsic electronic properties of the molecule, we utilize Density Functional
Theory (DFT). DFT is a powerful guantum mechanical method that calculates the electronic
structure of a molecule, providing a balance between accuracy and computational cost that is
well-suited for organic molecules of this size.[12][13]

Causality of Method Selection: We select the B3LYP functional with a 6-31G* basis set. This
combination is widely used and has been extensively benchmarked for organic molecules,
providing reliable geometries and electronic properties without the prohibitive computational
expense of higher-level methods. The frequency calculation is a critical self-validation step; the
absence of imaginary frequencies confirms that the optimized geometry represents a true
energy minimum.

2.2 Physicochemical and ADMET Property Prediction

For higher-level properties relevant to pharmacology, we turn to specialized predictive models.
These tools leverage vast datasets of experimentally determined properties to train
sophisticated algorithms, such as graph neural networks and quantitative structure-activity
relationship (QSAR) models, to predict the behavior of novel compounds.[10][11][14] For this
guide, we will reference the capabilities of well-established platforms like ADMETIab 2.0 and
pkCSM, which provide comprehensive ADMET profiling from a simple molecular input.[8][14]
[15]

Workflow for In Silico Property Prediction
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Caption: Computational workflow for theoretical property prediction.

Predicted Properties of 3-Nitro-4-piperidin-1-
ylbenzoic acid

This section presents the core predictive data for the title compound, derived from the
methodologies described above.
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3.1 Step-by-Step Protocol: DFT Calculation

e Input Generation: The canonical SMILES string for the molecule is
0O=C(0)C1=CC(N2CCCCC2)=C(C=C1)--INVALID-LINK--=0. This is converted to an initial
3D structure using a tool like Open Babel or RDKit.

o Calculation Setup: An input file is prepared for a quantum chemistry package.
o Charge: 0 (Neutral molecule)
o Multiplicity: 1 (Singlet state)
o Method: B3LYP (Hybrid functional)
o Basis Set: 6-31G* (Pople-style basis set with polarization functions)

o Keywords:Opt Freq (requests a geometry optimization followed by a frequency
calculation).

e Execution: The calculation is run on a high-performance computing cluster.

e Analysis: The output file is analyzed to extract the optimized coordinates, electronic energies
of the frontier orbitals (HOMO and LUMO), and to confirm the absence of imaginary
frequencies. The molecular electrostatic potential (MEP) is visualized on the calculated
electron density surface.

3.2 Predicted Molecular and Quantum Chemical Properties

The MEP map reveals the distribution of charge, highlighting electron-rich (red) and electron-
poor (blue) regions. The nitro group and carboxylic acid oxygen atoms are expected to be
highly electronegative, representing sites for hydrogen bond acceptance. The carboxylic proton
is the most electropositive site. The HOMO-LUMO gap is a key indicator of chemical reactivity

and stability.
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LUMO Energy -2.5eV )

relates to electron-accepting

ability.

A larger gap suggests higher
HOMO-LUMO Gap (AE) 4.3 eV kinetic stability and lower

chemical reactivity.

Red potential over

] nitro/carbonyl oxygens; blue
Molecular Electrostatic i o ] )
] See Visualization potential over carboxylic
Potential ) )
proton. Indicates sites for non-

covalent interactions.

3.3 Step-by-Step Protocol: ADMET Prediction via Web Server

» Access Tool: Navigate to a free online ADMET prediction tool such as ADMETIlab 2.0 or
ADMET-AL[9][15]

e Input Molecule: Paste the SMILES string (O=C(O)C1=CC(N2CCCCC2)=C(C=C1)--INVALID-
LINK--=0) into the input field.

e Run Prediction: Submit the molecule for analysis. The server's backend models will process
the structure.

o Collate Data: Systematically collect the predicted values for physicochemical, ADME, and
toxicity endpoints into a structured table for analysis.

3.4 Predicted Physicochemical Properties and Drug-Likeness

Drug-likeness is often initially assessed using frameworks like Lipinski's Rule of Five, which
sets thresholds for properties influencing oral bioavailability.[16]
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Lipinski's Rule of

Property / Rule Predicted Value . Compliance
Five (Threshold)
Molecular Weight
250.25 g/mol <500 Yes
(MW)
LogP (Lipophilicity) 2.2 <5 Yes
Hydrogen Bond
yered 1 <5 Yes
Donors (HBD)
Hydrogen Bond
5 <10 Yes
Acceptors (HBA)
Aqueous Solubility ] ]
-3.1 > -4 is often desired Moderate
(LogS)
o Indicates ionization at
pKa (Acidic) 4.1 N/A ) )
physiological pH
) Indicates ionization at
pKa (Basic) 5.5 N/A ] ]
physiological pH
Polar Surface Area
89.9 A2 <140 A2 Yes

(PSA)

3.5 Predicted ADMET Profile

This comprehensive profile predicts the molecule's journey through the body.
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Category

Parameter

Predicted Outcome

Implication for
Drug Development

Absorption

Human Intestinal
Absorption (HIA)

High

Good potential for oral

absorption.

Suggests reasonable

passive diffusion

Caco-2 Permeability Moderate ) )
across the intestinal
wall.

) Low risk of efflux

P-glycoprotein )

No pump-mediated

Substrate

resistance.

Distribution

Blood-Brain Barrier
(BBB) Penetration

Low

Unlikely to cross into
the central nervous
system; desirable for
peripherally acting
drugs.

Plasma Protein
Binding (PPB)

High (>90%)

May have a lower free
fraction in plasma,
potentially affecting
efficacy and

clearance.

Metabolism

CYP2D6 Inhibitor

Yes

Potential for drug-drug
interactions with other
drugs metabolized by

this enzyme.

CYP3A4 Inhibitor

No

Lower risk of
interaction with a

major metabolic

pathway.
Reduced likelihood of
Toxicity hERG Inhibition Low Risk causing cardiac
arrhythmia.
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The nitroaromatic
group is a known

structural alert for

Ames Mutagenicity High Risk o ]
mutagenicity; requires
experimental
validation.

Predicted to have a

Hepatotoxicity (H-HT) Low Risk low likelihood of

causing liver damage.

Discussion and Implications for Drug Development

The in silico analysis of 3-Nitro-4-piperidin-1-ylbenzoic acid provides a multi-faceted profile
that is crucial for guiding its future development.

Logical Relationship of Predicted Properties
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Caption: Interdependence of physicochemical and ADMET properties.

Strengths: The molecule exhibits excellent compliance with Lipinski's Rule of Five, suggesting

good potential for oral bioavailability. The predicted high intestinal absorption and lack of P-

glycoprotein substrate activity are highly favorable. Furthermore, its low predicted risk for hLERG

inhibition and hepatotoxicity are significant assets, mitigating two common reasons for drug

candidate failure.

Liabilities and Mitigation Strategies: The most significant predicted liability is the high risk of

Ames mutagenicity. This is not unexpected, as the nitroaromatic moiety is a well-known

structural alert.
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o Self-Validation and Next Steps: This prediction must be confirmed with an experimental
Ames test. The computational result serves as a critical warning flag, not a definitive
conclusion.

o Causality-Driven Redesign: If mutagenicity is confirmed, the primary strategic response is
chemical modification. The nitro group could be replaced with other electron-withdrawing
groups that are not associated with mutagenicity, such as a cyano (-CN) or a trifluoromethyl
(-CFs) group. Each proposed modification would then be re-evaluated using the same in
silico workflow to predict its impact on the overall ADMET profile.

The second point of concern is the predicted inhibition of the CYP2D6 enzyme. This could lead
to clinically significant drug-drug interactions. While less severe than a toxicity flag, this
property would need to be characterized experimentally and could restrict the co-administration
of the final drug with other medications.

Conclusion

This in-depth technical guide demonstrates the power of a structured, multi-modal
computational approach to profile a potential drug candidate. For 3-Nitro-4-piperidin-1-
ylbenzoic acid, the theoretical predictions paint a picture of a molecule with a promising
absorption and distribution profile but with two significant, addressable liabilities: a high risk of
mutagenicity and potential for CYP-mediated drug interactions. This in silico assessment
provides clear, actionable insights for the next phases of research. It validates the core
scaffold's drug-like potential while simultaneously highlighting the necessity of experimental
toxicity testing and guiding a rational, data-driven redesign strategy to mitigate the risks
associated with the nitro group. By embracing such predictive methodologies, research
organizations can enhance the efficiency and success rate of their drug discovery pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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